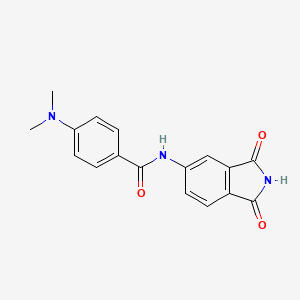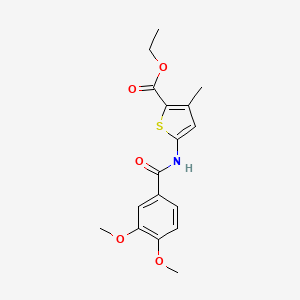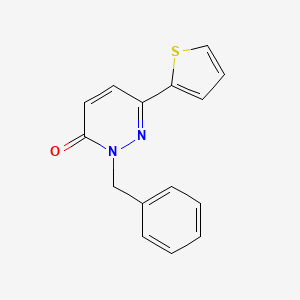
2-Benzyl-6-thiophen-2-ylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-thiophen-2-ylpyridazin-3-one is a heterocyclic compound that features a pyridazine ring fused with a thiophene ring and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-thiophen-2-ylpyridazin-3-one typically involves multicomponent reactions (MCRs), which are efficient and atom-economical. One common method is the Ugi-Zhu three-component reaction, followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the yield and reduce reaction time .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of MCRs and the use of efficient catalysts and solvents can be scaled up for industrial applications. The high yield and atom economy of these reactions make them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-6-thiophen-2-ylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Benzyl-6-thiophen-2-ylpyridazin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-thiophen-2-ylpyridazin-3-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., Zardaverine, Emorfazone) share structural similarities and pharmacological activities.
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, exhibit various biological activities, including anti-inflammatory and anesthetic properties.
Uniqueness: 2-Benzyl-6-thiophen-2-ylpyridazin-3-one is unique due to its combination of a pyridazine ring with a thiophene ring and a benzyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-benzyl-6-thiophen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-15-9-8-13(14-7-4-10-19-14)16-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSVMDFYWWUKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
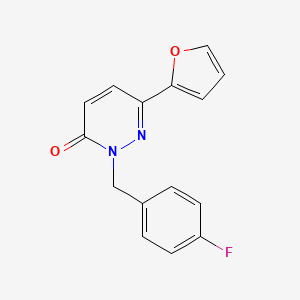
![4-{[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524074.png)
![4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B6524080.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524082.png)
![methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524088.png)
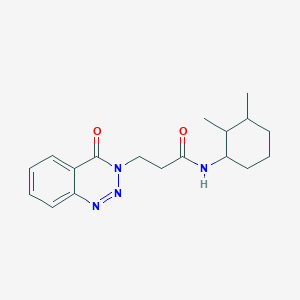
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524093.png)
![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6524109.png)
![4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B6524110.png)
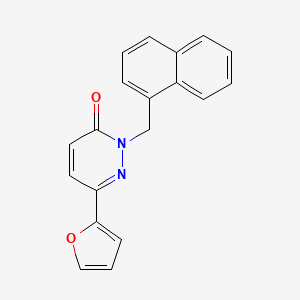
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B6524116.png)
![6-(Furan-2-yl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B6524124.png)
